molecular formula C14H11BrN2O B13680993 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13680993
M. Wt: 303.15 g/mol
InChI Key: MYZPZRLNJPVUBI-UHFFFAOYSA-N
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Description

The compound 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in pharmaceutical development due to its wide range of biological activities . This specific derivative is of significant interest for constructing novel molecules with potential therapeutic applications. The core imidazo[1,2-a]pyridine structure is a key component in several marketed drugs and bioactive molecules, underpinning its importance in scientific research . The bromophenyl substituent at the 2-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Palladium-catalyzed methods documented in recent literature, enabling the rapid exploration of structure-activity relationships . Meanwhile, the methoxy group at the 5-position can influence the compound's electronic properties and bioavailability. Researchers are exploring such derivatives primarily in the fields of antibacterial and anticancer agent development. Studies on analogous compounds have demonstrated potent activity against Gram-negative (e.g., E. coli ) and Gram-positive (e.g., S. aureus ) bacteria, with mechanisms of action that can involve inhibition of essential bacterial enzymes like DNA gyrase . Furthermore, imidazo[1,2-a]pyridine derivatives have shown promise in cytotoxicity assays against human cancer cell lines, such as A549 lung adenocarcinoma cells, and can interact with DNA through intercalation, suggesting multiple pathways for biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3

InChI Key

MYZPZRLNJPVUBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Imidazo[1,2-a]pyridines

Classical Condensation and Heterocyclization

The classical synthetic route involves the condensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. This method is widely used due to the availability of starting materials and relatively straightforward reaction conditions.

Multicomponent Reactions and Domino Strategies

More recently, domino A3-coupling reactions and multicomponent reactions involving 2-aminopyridines, aldehydes, and isocyanides have been developed. These methods offer atom economy and operational simplicity, often proceeding under mild conditions with good yields.

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

Microwave irradiation has been employed to accelerate the synthesis of imidazo[1,2-a]pyridines without solvents or catalysts. This green chemistry approach typically involves the condensation of 2-aminopyridines with α-bromoketones, producing the desired heterocycles in high yields and short reaction times.

Specific Preparation Methods for 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine

Synthesis from 2-Aminopyridine and 2-Bromo-5-methoxyacetophenone

A common and efficient route to this compound involves the condensation of 2-aminopyridine with 2-bromo-5-methoxyacetophenone (an α-bromoketone derivative). The reaction proceeds via nucleophilic attack of the amino group on the ketone carbonyl, followed by intramolecular cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine ring.

Reaction Conditions:
  • Solvent: Ethanol or solvent-free conditions
  • Catalyst: Often catalyst-free; iodine or ionic liquids ([BMIM]BF4) can be used to enhance yields
  • Heating: Microwave irradiation at 65 °C or conventional heating at 50–60 °C
  • Reaction Time: 10–120 minutes depending on method and scale

Microwave-Assisted Catalyst-Free Protocol

A notable method uses microwave irradiation to promote the reaction between 2-aminopyridine and 2-bromo-5-methoxyacetophenone without solvents or catalysts. The reaction mixture initially forms a solid, melts during stirring, and then solidifies to yield the product as a light yellow solid with yields up to 90%.

Iodine-Promoted Aqueous Media Synthesis

Iodine has been used as a catalyst in aqueous media to promote the synthesis of 2-arylimidazo[1,2-a]pyridines. The procedure involves mixing the α-bromoketone, iodine, and 2-aminopyridine in water with stirring and mild heating. The product is extracted with ethyl acetate and purified by column chromatography.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Solvent Heating/Time Yield (%) Notes
Classical Condensation 2-Aminopyridine + α-bromoketone Iodine or [BMIM]BF4 Ethanol Ultrasonic, 30-35 °C, 2.5 h 66–82 Requires post-treatment with base
Microwave-Assisted Solvent-Free 2-Aminopyridine + 2-bromo-5-methoxyacetophenone None None (neat) Microwave, 65 °C, 10–20 min ~90 Green, rapid, high yield
Iodine-Catalyzed “On-Water” 2-Aminopyridine + α-bromoketone + I2 Iodine (0.3 equiv) Water Stirring, mild heat, hours 70–85 Environmentally friendly, aqueous medium
Ultrasound-Assisted with Ionic Liquid 2-Aminopyridine + acetophenone + iodine + [BMIM]BF4 Iodine + [BMIM]BF4 Ethanol Ultrasonic, 35 °C, 2.5 h 53–82 Enhanced yield with base post-treatment

Detailed Reaction Mechanism Overview

The synthesis generally proceeds via:

Microwave irradiation and catalysts like iodine accelerate these steps by enhancing molecular collisions and activating the halogen leaving group.

Research Notes and Observations

  • The methoxy substituent at the 5-position of the imidazo[1,2-a]pyridine ring is introduced via the corresponding methoxy-substituted acetophenone precursor.
  • Bromine substitution at the ortho position of the phenyl ring (2-position) is retained from the starting α-bromoketone, allowing further functionalization possibilities.
  • The use of microwave irradiation and solvent-free conditions represents a significant advancement in green chemistry, reducing reaction times and waste.
  • Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) can serve as recyclable catalysts enhancing yield and selectivity.
  • Post-synthetic purification typically involves silica gel column chromatography using ethyl acetate-hexane mixtures.

Chemical Reactions Analysis

Key Protocols:

MethodConditionsCatalyst/SolventYieldReference
Microwave-assisted65°C, 15–20 min, solvent-freeNone90%
Ultrasound-mediated35°C, 2.5 h, [BMIM]BF₄ ionic liquidIodine/[BMIM]BF₄82%
Copper-catalyzedAerobic oxidation, 80°C, 5 hCuI85%
  • Mechanistic Insight : The bromophenyl group is introduced via α-bromination of acetophenone derivatives using CBrCl₃, followed by cyclocondensation with 2-amino-5-methoxypyridine . Microwave irradiation enhances reaction efficiency by promoting rapid intramolecular cyclization .

Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Examples:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O2-Aryl derivatives75–88%
AminationNH₃, CuI, 100°C2-Amino-substituted analog68%
HydrolysisNaOH, H₂O/EtOH, reflux2-Hydroxyphenyl derivative72%
  • Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the ortho and para positions, enabling regioselective substitutions .

Functionalization of the Methoxy Group

The 5-methoxy group can be demethylated or modified via electrophilic substitution.

Notable Transformations:

ReactionConditionsProductApplicationReference
DemethylationBBr₃, CH₂Cl₂, −78°C5-Hydroxyimidazo[1,2-a]pyridineEnhanced solubility
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivativeIntermediate for further functionalization
  • SAR Impact : Demethylation increases hydrogen-bonding capacity, improving binding affinity in biological targets .

Cross-Coupling Reactions

The bromophenyl group participates in transition metal-catalyzed couplings, enabling diversification of the core structure.

Catalytic Systems:

Coupling TypeCatalystBaseSolventYieldReference
StillePd(PPh₃)₂Cl₂Et₃NDMF80%
SonogashiraPd/C, CuIK₂CO₃THF78%
HeckPd(OAc)₂NaOAcDMF/H₂O70%
  • Applications : These reactions are pivotal for introducing alkynes, alkenes, or heteroaromatic groups for drug discovery .

Catalytic C–H Functionalization

Recent advances enable direct functionalization of the imidazo[1,2-a]pyridine core.

Examples:

ReactionCatalystPosition ModifiedYieldReference
C-3 ArylationPd(OAc)₂, Ag₂CO₃C-365%
C-8 BrominationNBS, AIBNC-860%
  • Regioselectivity : The methoxy group at C-5 directs electrophilic substitution to C-3 and C-8 positions .

Stability and Degradation

The compound exhibits stability under acidic and thermal conditions but undergoes debromination at elevated temperatures (>200°C) . Photodegradation studies reveal partial cleavage of the methoxy group under UV light .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, as an antituberculosis agent, it may inhibit the function of essential bacterial enzymes, leading to the disruption of bacterial cell processes . The exact molecular pathways involved can vary based on the specific derivative and its target .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 2-bromophenyl group in the target compound allows regioselective functionalization (e.g., Se–Br exchange in selenophene-fused derivatives) , whereas 4-bromophenyl analogs (e.g., 2-(4-Bromophenyl)-5-methylimidazo[1,2-a]pyridine) exhibit different steric and electronic profiles .
  • Methoxy vs.

Key Observations :

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., AI-28) show stronger IL-1β inhibition but lower cell viability compared to methoxy derivatives .
  • Halogen Effects : Bromine at the 2-position (target compound) may enhance reactivity for further modifications, while 4-bromo analogs are less explored biologically .

Physicochemical Properties

Table 3: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Solubility (Predicted) pKa (Predicted) Reference
2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine C₁₄H₁₁BrN₂O 319.16 Moderate in DMSO 1.65–2.50
2-(3-Fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine C₁₄H₁₁FN₂O 242.25 High in polar solvents 1.65±0.50
2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine C₈H₅Cl₂FN₂ 219.04 Low in water Not reported

Key Observations :

  • Methoxy vs. Halogen : Methoxy groups improve solubility compared to dichloromethyl or trifluoromethyl substituents .
  • Bromine Impact : The bromophenyl group increases molecular weight and may reduce solubility in aqueous media .

Biological Activity

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-a]pyridine scaffold, characterized by:

  • A bromophenyl substituent at the 2-position.
  • A methoxy group at the 5-position.

This structure is significant as it influences the compound's interaction with biological targets, contributing to its pharmacological properties.

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound and related compounds.

Biological Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates activity against bacterial and fungal strains.
AntiviralPotential efficacy against viral infections, including HIV.
AnticholinesteraseInhibits acetylcholinesterase (AChE), suggesting potential in treating Alzheimer's disease.
Anti-inflammatoryReduces inflammation in various models, indicating potential for inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in metabolic pathways.
  • Antiviral Activity : The compound may act as an allosteric inhibitor of reverse transcriptase in HIV-1, reducing viral replication rates.
  • Cholinesterase Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic signaling.

Case Studies

Several studies have investigated the pharmacological potential of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against human leukemia and breast cancer cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Research highlighted that this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
  • Cholinesterase Inhibition : In an evaluation of various imidazo[1,2-a]pyridine derivatives for their AChE inhibitory activity, this compound displayed moderate inhibition with an IC50 value comparable to known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their structural features:

  • Substituents on the Phenyl Ring : The presence and position of halogen substituents significantly affect antimicrobial and anticancer activities.
  • Methoxy Group Positioning : The methoxy group at the 5-position enhances lipophilicity and facilitates better membrane penetration.

Q & A

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine?

The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. For example:

  • Copper-catalyzed selenylation : Reacting 2-(2-bromophenyl)imidazo[1,2-a]pyridine with selenium powder under ligand-free, aerobic conditions yields selenophenes fused to the imidazo scaffold (75–85% yields) .
  • Cobalt-catalyzed cyclization : Using CoC₂O₄ (10 mol%), KSeCN, and N-chlorosuccinimide (NCS) in acetonitrile at 130°C for 5 hours enables regioselective C–Se bond formation .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for structurally related imidazo[1,2-a]pyridine derivatives .
  • NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying purity and functional group positioning.

Q. How is this compound utilized as an intermediate in heterocyclic chemistry?

The bromophenyl moiety enables further functionalization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to synthesize bioactive fused heterocycles like benzo[b]selenophenes or imidazo[4,5-b]indoles .

Advanced Research Questions

Q. How does the choice of transition metal catalyst influence regioselectivity in selenylation reactions?

  • Copper catalysts (e.g., CuI) favor selective cleavage of the C(sp²)–Br bond, directing selenylation to the brominated aryl position .
  • Cobalt catalysts (e.g., CoC₂O₄) enable dual C–Br and C–H activation, allowing selenylation at both brominated and non-brominated sites. Ligands like 1,10-phenanthroline modulate coordination geometry, influencing intermediate stability and regioselectivity .

Q. What strategies optimize yields in domino C–N coupling reactions involving this compound?

  • Catalyst optimization : Sequential Pd/Cu catalysis (e.g., Pd(OAc)₂ and CuI) enhances efficiency in multi-step C–N bond formations.
  • Reaction conditions : Elevated temperatures (130°C), sealed tube setups, and polar aprotic solvents (e.g., MeCN) improve reaction rates and yields (70–85%) .

Q. How do reaction conditions affect by-product formation in selenylation reactions?

  • Excess selenium powder (1.5 equiv) minimizes unreacted starting material in Cu-catalyzed systems.
  • Controlled stoichiometry of KSeCN and NCS in Co-catalyzed reactions prevents competing halogenation side reactions. GC-MS or LC-MS monitoring is recommended to identify and mitigate by-products .

Q. What mechanistic insights explain the formation of fused benzo[b]selenophene derivatives?

Proposed mechanisms involve:

  • In situ generation of N-selenocyanate-succinimide from KSeCN and NCS, which reacts with the bromophenyl intermediate to form a SeCN-substituted species.
  • Cobalt-mediated intramolecular cyclization through intermediate coordination, followed by reductive elimination to regenerate the catalyst and form the fused heterocycle .

Data Contradiction Analysis

Q. Why do synthetic protocols for similar imidazo[1,2-a]pyridines report varying yields (70–85%)?

Discrepancies arise from:

  • Catalyst loading : Higher CoC₂O₄ concentrations (10 mol% vs. 5 mol%) improve turnover but may increase side reactions.
  • Substituent effects : Electron-withdrawing groups on the bromophenyl ring slow reaction kinetics, reducing yields .

Methodological Recommendations

  • Synthetic protocols : Prioritize cobalt catalysis for dual C–Br/C–H activation or copper for bromine-specific functionalization .
  • Characterization : Combine crystallography with spectroscopic methods to resolve structural ambiguities in regioselective products .
  • Reaction monitoring : Use in situ FTIR or MS to track intermediate formation and optimize reaction times .

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